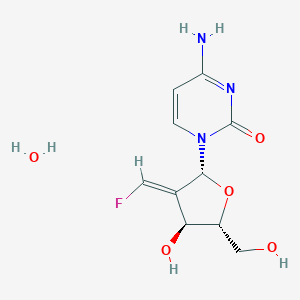

Tezacitabine monohydrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tezacitabine involves several steps:

Protection of Cytidine: Cytidine is protected using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in pyridine to yield a fully protected cytidine derivative.

Fluoromethylation: The 2’-deoxy-2’-oxo derivative is reacted with fluoromethyl phenyl sulfone using diethyl chlorophosphate and lithium hexamethyldisylazide in THF to produce a fluorovinyl sulfone.

Separation of Isomers: The fluorovinyl sulfone is separated into (E) and (Z) isomers by flash chromatography.

Industrial Production Methods: Industrial production methods for tezacitabine focus on optimizing the yield and purity of the compound. These methods often involve large-scale synthesis using the same reaction steps as described above, with additional purification steps to ensure the stability and efficacy of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tezacitabine durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Phosphorylierung: Durch zelluläre Kinasen phosphoryliert, um aktive Diphosphat- und Triphosphat-Metabolite zu bilden.

Inhibition von Enzymen: Die Diphosphatform hemmt die Ribonukleotidreduktase irreversibel, während die Triphosphatform als Substrat für die DNA-Polymerase wirkt.

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Zelluläre Kinasen sind die wichtigsten Reagenzien, die an der Phosphorylierung von Tezacitabine beteiligt sind.

Inhibition von Enzymen: Die Hemmung der Ribonukleotidreduktase und der DNA-Polymerase erfolgt unter physiologischen Bedingungen innerhalb der Zelle.

Wichtige gebildete Produkte:

Diphosphat- und Triphosphat-Metabolite: Diese aktiven Metabolite werden durch Phosphorylierung gebildet und sind für die antineoplastische Aktivität der Verbindung verantwortlich.

Wissenschaftliche Forschungsanwendungen

Tezacitabine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird in verschiedenen chemischen Studien als synthetisches Purin-Nukleosidanalog verwendet.

Medizin: Wird als potenzielle Behandlung für verschiedene Krebsarten untersucht, darunter Darmkrebs, Lungenkrebs, Leukämie und Magenkrebs

5. Wirkmechanismus

Tezacitabine übt seine Wirkung durch einen doppelten Wirkmechanismus aus:

Hemmung der Ribonukleotidreduktase: Die Diphosphatform von Tezacitabine bindet an und hemmt die Ribonukleotidreduktase irreversibel, was zur Hemmung der DNA-Synthese in Tumorzellen führt.

DNA-Kettenabbruch: Die Triphosphatform von Tezacitabine wirkt als Substrat für die DNA-Polymerase, was zur Einlagerung in die DNA und anschließendem Kettenabbruch führt.

Molekulare Ziele und Pfade:

Wirkmechanismus

Tezacitabine exerts its effects through a dual mechanism of action:

Inhibition of Ribonucleotide Reductase: The diphosphate form of tezacitabine binds to and irreversibly inhibits ribonucleotide reductase, leading to the inhibition of DNA synthesis in tumor cells.

DNA Chain Termination: The triphosphate form of tezacitabine acts as a substrate for DNA polymerase, resulting in the incorporation into DNA and subsequent chain termination.

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Tezacitabine ähnelt anderen Nukleosidanaloga, wie zum Beispiel:

Gemcitabin: Beide Verbindungen hemmen die Ribonukleotidreduktase und werden in der Krebsbehandlung eingesetzt.

Cytarabin: Teilt strukturelle Ähnlichkeiten mit Tezacitabine und wird ebenfalls als antineoplastisches Mittel verwendet.

Einzigartigkeit von Tezacitabine:

Doppelter Wirkmechanismus: Im Gegensatz zu einigen anderen Nukleosidanaloga hat Tezacitabine einen doppelten Wirkmechanismus, der die Ribonukleotidreduktase hemmt und als Substrat für die DNA-Polymerase wirkt.

Resistenz gegen metabolische Inaktivierung: Tezacitabine ist relativ resistent gegen die Inaktivierung durch Cytidin-Deaminase, was seine Wirksamkeit erhöht.

Liste ähnlicher Verbindungen:

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFXZLZWLOBBLO-ASKVSEFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156446 | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130306-02-4, 171176-43-5 | |

| Record name | Tezacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130306-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezacitabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06433 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZACITABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

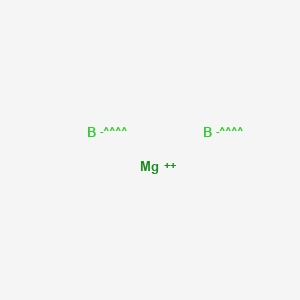

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)

![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)